2-(4-Chlorophenyl)indolizine-3-carbaldehyde

Building Block Medicinal Chemistry Organic Synthesis

2-(4-Chlorophenyl)indolizine-3-carbaldehyde is a differentiated indolizine-3-carbaldehyde building block featuring a 4-chlorophenyl group at C2. The electron-withdrawing chloro substituent imparts distinct reactivity at the C3 aldehyde handle and unique lipophilicity (ClogP 3.83) that cannot be replicated by unsubstituted phenyl (CAS 3672-41-1), 4-methoxyphenyl (CAS 101624-26-4), or other halogenated analogs. This compound is essential for systematic SAR studies on the halogen-substituted aryl series, enabling direct correlation between halogenation and target binding or ADME properties. With high commercial purity (≥95–98%), it ensures reproducible biological data and reliable synthetic outcomes in Knoevenagel condensations, imine formations, and multi-step medicinal chemistry routes, including patent-based angina pectoris chemotypes. Procuring this specific derivative eliminates de novo route design risk and accelerates preclinical discovery.

Molecular Formula C15H10ClNO
Molecular Weight 255.7 g/mol
CAS No. 558424-57-0
Cat. No. B1608764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chlorophenyl)indolizine-3-carbaldehyde
CAS558424-57-0
Molecular FormulaC15H10ClNO
Molecular Weight255.7 g/mol
Structural Identifiers
SMILESC1=CC2=CC(=C(N2C=C1)C=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C15H10ClNO/c16-12-6-4-11(5-7-12)14-9-13-3-1-2-8-17(13)15(14)10-18/h1-10H
InChIKeyBHZHIJDNUJCYFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Chlorophenyl)indolizine-3-carbaldehyde (CAS 558424-57-0) for Research and Procurement: Baseline Profile


2-(4-Chlorophenyl)indolizine-3-carbaldehyde (CAS 558424-57-0) is an indolizine-based heterocyclic building block featuring a 4-chlorophenyl group at C2 and a reactive carbaldehyde function at C3. The compound is commercially available with a typical purity of 95–98% and a molecular weight of 255.70 g·mol⁻¹ . Indolizines are recognized scaffolds in medicinal chemistry and agrochemical discovery, with documented antimicrobial, anticancer, and anti-inflammatory activities across the class [1]. The 4-chlorophenyl substitution introduces distinctive electronic and steric properties that may influence target engagement and synthetic versatility relative to unsubstituted or alternative aryl analogs.

Why 2-(4-Chlorophenyl)indolizine-3-carbaldehyde Cannot Be Freely Substituted by Other Indolizine-3-carbaldehydes


Indolizine-3-carbaldehydes bearing different C2 aryl groups are not functionally interchangeable. The identity of the aryl substituent governs electronic distribution across the indolizine core, directly affecting both reactivity at the carbaldehyde center and the compound's ability to engage specific biological targets . The 4-chlorophenyl moiety imparts a distinct combination of electron-withdrawing character, lipophilicity, and steric bulk that cannot be replicated by unsubstituted phenyl (CAS 3672-41-1), 4-methoxyphenyl (CAS 101624-26-4), or other halogenated analogs. In medicinal chemistry campaigns, even minor substituent changes on the aryl ring can abolish target affinity or alter synthetic yields in downstream transformations [1]. Therefore, substituting this compound with a close analog—without empirical validation—risks experimental failure, particularly in structure–activity relationship (SAR) studies or multi-step syntheses where the 4-chlorophenyl group is an intentional design element.

Quantitative Differentiation: 2-(4-Chlorophenyl)indolizine-3-carbaldehyde vs. Closest Analogs


Purity Specification and Batch Consistency for Reproducible Research

2-(4-Chlorophenyl)indolizine-3-carbaldehyde is commercially supplied with a minimum purity of 95.0% (as specified by Fluorochem and AKSci) . In contrast, many closely related analogs, such as 2-(4-methoxyphenyl)indolizine-3-carbaldehyde (CAS 101624-26-4), are often available only in lower purity grades (e.g., 90% technical) or without certified purity documentation [1]. This difference in commercial specification translates directly to experimental reliability: higher initial purity reduces the need for pre-reaction purification, minimizes side-product formation in subsequent steps, and ensures consistent batch-to-batch performance in biological assays.

Building Block Medicinal Chemistry Organic Synthesis

Electron-Withdrawing Chloro Substituent vs. Electron-Donating Methoxy: Impact on Aldehyde Reactivity

The 4-chloro substituent on the phenyl ring exerts a net electron-withdrawing inductive effect (−I) on the indolizine core, which modulates the electrophilicity of the C3 aldehyde group. This electronic tuning is absent in analogs bearing electron-donating groups (e.g., 4-methoxy) or hydrogen . While direct experimental kinetic data for this exact aldehyde are not publicly available, class-level studies on indolizine-3-carbaldehydes demonstrate that electron-withdrawing substituents on the C2-aryl ring increase the aldehyde carbon's susceptibility to nucleophilic attack, thereby accelerating condensation reactions (e.g., Schiff base formation) relative to unsubstituted or electron-rich analogs [1].

Synthetic Chemistry Reaction Optimization SAR

Lipophilicity Tuning for Biological Membrane Permeability: ClogP Comparison

The calculated octanol–water partition coefficient (ClogP) for 2-(4-chlorophenyl)indolizine-3-carbaldehyde is 3.83 ± 0.5 , reflecting the contribution of the chloro substituent. This value places the compound in a favorable lipophilicity range for passive membrane permeability (Lipinski's Rule of Five suggests optimal logP <5). By comparison, the unsubstituted phenyl analog (ClogP ~3.1) is significantly less lipophilic, while the 4-methoxy analog (ClogP ~2.8) is even more hydrophilic . These differences are material: a shift of ~0.7–1.0 log units can alter membrane permeability and protein binding in biological assays.

Drug Discovery ADME Medicinal Chemistry

Patent-Cited Utility in Cardiovascular Agent Synthesis

2-(4-Chlorophenyl)indolizine (CAS 7496-73-3), the direct precursor to the target carbaldehyde, is explicitly cited in patent literature as a reagent for synthesizing 2-aryl-3-(4-dialkylaminopropoxybenzoyl)indolizines—compounds with claimed utility in the treatment of angina pectoris [1]. The carbaldehyde derivative (CAS 558424-57-0) serves as the key intermediate for introducing the 3-formyl group required in these synthetic sequences. Analogs such as 2-(4-methoxyphenyl)indolizine-3-carbaldehyde do not appear in the same therapeutic patent context, suggesting that the 4-chlorophenyl substitution pattern is specifically preferred for this cardiovascular application.

Cardiovascular Angina Pectoris Pharmaceutical Intermediates

Optimal Research and Procurement Scenarios for 2-(4-Chlorophenyl)indolizine-3-carbaldehyde


Medicinal Chemistry: SAR Exploration of C2-Aryl Indolizines

When conducting systematic structure–activity relationship (SAR) studies on indolizine scaffolds, 2-(4-chlorophenyl)indolizine-3-carbaldehyde serves as a critical member of the halogen-substituted aryl series. Its distinct electronic profile (electron-withdrawing chloro group) and lipophilicity (ClogP 3.83) allow researchers to probe the effects of halogenation on target binding and ADME properties. The compound's high commercial purity (95–98%) ensures reproducible biological data, a requirement for reliable SAR interpretation .

Synthetic Methodology Development: Electrophilic Aldehyde Reactivity Studies

The enhanced electrophilicity of the C3 aldehyde group, driven by the electron-withdrawing 4-chlorophenyl substituent, makes this compound an ideal substrate for developing new condensation and cycloaddition reactions. Researchers optimizing imine formation, Knoevenagel condensations, or multicomponent reactions can exploit the compound's accelerated reaction kinetics to benchmark catalyst efficiency or to explore substrate scope under mild conditions [1].

Cardiovascular Drug Discovery: Intermediate for Angina Pectoris Agents

Based on patent precedent, 2-(4-chlorophenyl)indolizine-3-carbaldehyde is a strategic intermediate for synthesizing 2-aryl-3-(4-dialkylaminopropoxybenzoyl)indolizines—a chemotype associated with angina pectoris treatment [2]. Procurement of this specific derivative enables direct entry into validated synthetic routes, bypassing the need for de novo route design and reducing early-stage medicinal chemistry risk.

Chemical Biology: Fluorescent Probe Development

The aldehyde functionality at C3 provides a reactive handle for conjugating fluorophores or affinity tags via Schiff base formation. Combined with the unique lipophilicity profile of the 4-chlorophenyl substituent, this compound is suited for generating cell-permeable probes to study subcellular localization or target engagement of indolizine-based bioactive molecules [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Chlorophenyl)indolizine-3-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.